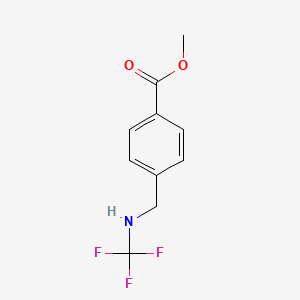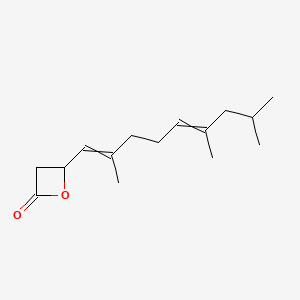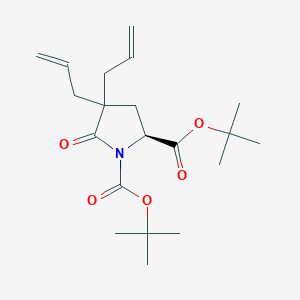
Di-tert-butyl (S)-4,4-diallyl-5-oxopyrrolidine-1,2-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-5-oxo-4,4-di-2-propen-1-yl-1,2-pyrrolidinedicarboxylic acid 1,2-bis(1,1-dimethylethyl) ester is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyrrolidine ring and multiple ester groups. Its chemical properties make it a valuable subject of study in organic chemistry and related disciplines.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-5-oxo-4,4-di-2-propen-1-yl-1,2-pyrrolidinedicarboxylic acid 1,2-bis(1,1-dimethylethyl) ester typically involves multi-step organic reactions. One common approach is the esterification of the corresponding pyrrolidine dicarboxylic acid with tert-butyl alcohol under acidic conditions. The reaction is often catalyzed by strong acids such as sulfuric acid or p-toluenesulfonic acid to facilitate the formation of the ester bonds.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization. The use of automated systems ensures consistent reaction conditions and efficient production.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-5-oxo-4,4-di-2-propen-1-yl-1,2-pyrrolidinedicarboxylic acid 1,2-bis(1,1-dimethylethyl) ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivative compounds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2S)-5-oxo-4,4-di-2-propen-1-yl-1,2-pyrrolidinedicarboxylic acid 1,2-bis(1,1-dimethylethyl) ester is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic pathways.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its ester groups make it a suitable substrate for esterases, providing insights into enzyme specificity and activity.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. For example, modifications to its structure could lead to the development of new drugs with improved efficacy and reduced side effects.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it a valuable component in various manufacturing processes.
Mecanismo De Acción
The mechanism of action of (2S)-5-oxo-4,4-di-2-propen-1-yl-1,2-pyrrolidinedicarboxylic acid 1,2-bis(1,1-dimethylethyl) ester involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis, releasing the corresponding acids and alcohols. This hydrolysis can be catalyzed by enzymes such as esterases, which play a crucial role in the compound’s biological activity. The resulting products can then participate in various metabolic pathways, influencing cellular processes and functions.
Comparación Con Compuestos Similares
Similar Compounds
(2S)-6-Hydroxy-1,2-piperidinecarboxylic Acid 1,2-Bis(1,1-dimethylethyl) Ester: This compound shares a similar ester structure but differs in the presence of a hydroxy group and a piperidine ring.
(2S)-5-oxo-4,4-di-2-propen-1-yl-1,2-pyrrolidinedicarboxylic acid 1,2-bis(1,1-dimethylethyl) ester: This compound is structurally similar but may have different functional groups or substituents.
Uniqueness
The uniqueness of (2S)-5-oxo-4,4-di-2-propen-1-yl-1,2-pyrrolidinedicarboxylic acid 1,2-bis(1,1-dimethylethyl) ester lies in its specific arrangement of functional groups and its potential for diverse chemical reactivity. Its structure allows for a wide range of chemical modifications, making it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C20H31NO5 |
|---|---|
Peso molecular |
365.5 g/mol |
Nombre IUPAC |
ditert-butyl (2S)-5-oxo-4,4-bis(prop-2-enyl)pyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C20H31NO5/c1-9-11-20(12-10-2)13-14(15(22)25-18(3,4)5)21(16(20)23)17(24)26-19(6,7)8/h9-10,14H,1-2,11-13H2,3-8H3/t14-/m0/s1 |
Clave InChI |
PVVWGNMZPRRUQV-AWEZNQCLSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)[C@@H]1CC(C(=O)N1C(=O)OC(C)(C)C)(CC=C)CC=C |
SMILES canónico |
CC(C)(C)OC(=O)C1CC(C(=O)N1C(=O)OC(C)(C)C)(CC=C)CC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(2-Hydroxyhexyl)-1-[(5-nitrofuran-2-yl)methylideneamino]urea](/img/structure/B13963706.png)
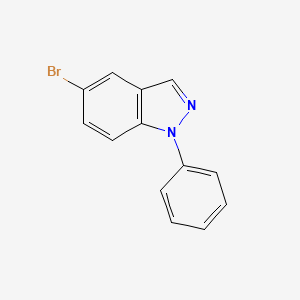
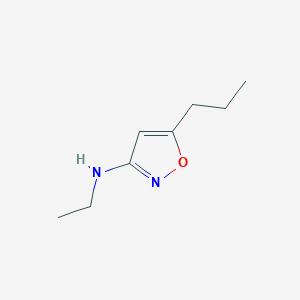

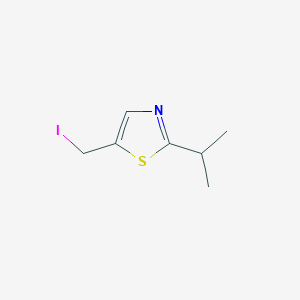
![Pentacyclo[4.2.0.0~2,5~.0~3,8~.0~4,7~]octane-1-carbonyl chloride](/img/structure/B13963724.png)
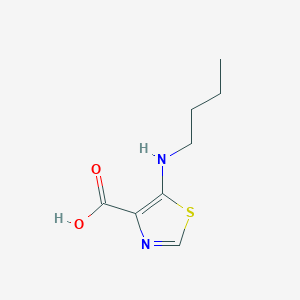
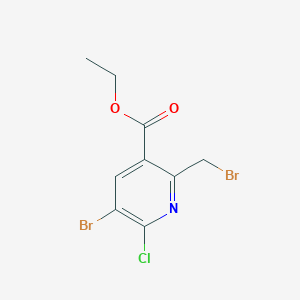
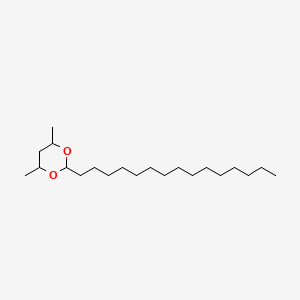
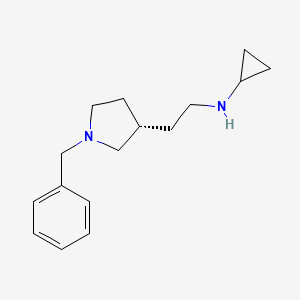
![6h-Imidazo[4,5-e]-2,1,3-benzoxadiazole](/img/structure/B13963760.png)
